Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90232C
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05228A
Mechanochemistry, a sustainable and efficient approach, is now used to encapsulate biocatalysts like enzymes within MOFs (enzyme@MOFs). Yet, achieving ultrafast, eco-friendly, and high-yield synthesis of enzyme@MOFs, with potential for mitigating biocatalyst and industrial MOF production improvement, remains challenging. In this study, we illustrated the enzyme one-pot mechanical encapsulation within zeolitic imidazolate framework-90 (ZIF-90), a MOF subfamily. A substantial yield (ca. 80%) was achieved in only 10 s at 8 Hz or lower frequencies, assisted by a small amount (∼100 μl) of Tris buffer solution. The encapsulated enzyme catalase (CAT), responsible for decomposing hydrogen peroxide, maintains its bioactivity after mechanical treatment. Additionally, the enzyme gains protection from digestion (e.g., proteinase K) due to the size-sheltering effect. Simulations of energy transfer and experimental findings reveal that a buffer solution containing primary amines affects linker deprotonation, thereby facilitating the rapid formation of a well-defined 3D structure of enzyme@ZIF-90 crystals during ultrafast milling reactions. We further demonstrated our mechanical approach by encapsulating bovine serum albumin and Escherichia coli in ZIF-90, highlighting the versatility of this method for crafting MOF biocomposites across diverse industrial applications.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90233A
Learn more about our 2023 Journal of Materials Chemistry Lectureship recipient.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90251J
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90250A
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05082C
Developing highly active electrocatalysts for overall water splitting is critical for the extensive implementation of renewable hydrogen. In this work, interface engineering is adopted to synthesize an electrocatalyst (Ru–VOx/Ni3S2) with an amorphous/crystalline heterostructure, and the hydrazine oxidation reaction (HzOR) with a lower theoretical potential was employed to overcome the sluggishness of the oxygen evolution reaction (OER). The resultant electrocatalyst not only demonstrates splendid HER activity (7 mV@10 mA cm−2), OER activity (215 mV@10 mA cm−2), HzOR activity (−66 mV@10 mA cm−2), and electrolyzer activity (0.015 V@10 mA cm−2 for overall water splitting assisted by hydrazine oxidation) but also exhibits favorable stability upon being used in the hydrazine-aided water splitting. Experimental results and DFT calculations indicate that the formation of a heterojunction and incorporation of Ru can synergistically improve charge transfer across the interface, resulting in exceptional performance in the HER, OER, and HzOR. This work provides a highly efficient strategy for the development of multifunctional catalysts utilized in the green hydrogen industry.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90249H
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90258G
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05959F
Redox-active covalent organic frameworks (COFs) have garnered significant attention in the field of K-ion batteries (KIBs), but their applications are mainly hampered by their low electronic conductivity and insufficient cyclability owing to the large size of K-ions. Herein, we report a Ni-bis(dithiolene) and tetrathiafulvalene-based COF (Ni-TTF) with promising electronic conductivity and exceptional stability for high-performance KIB anodes. The redox-active units of Ni-bis(dithiolene) and tetrathiafulvalene (TTF) provide accessible sites for K-ion storage. The one-dimensional tunnel structure and good conductivity of Ni-TTF enabled fast charge (K+/e−) transfer. The reticular network structure maintained its stability in organic electrolyte and ensured a resilient electrode to sustain repeated K-ion intercalation/deintercalation. As a result, Ni-TTF delivered a high reversible capacity of 223 mA h g−1 over more than 800 cycles at a current density of 1C (0.3 A g−1). Moreover, Ni-TTF achieved ultrastable cyclability, without discernible capacity fading after 2500 cycles at 2C, ranking it among the best organic anode materials for KIBs. This contribution opened a new avenue in the design of robust COFs with promising redox activity and improved conductivity for ultrastable K-ion storage.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90257A
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Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90226A
Correction for ‘A unique octadecahedron SrTiO3 perovskite oxide with a nano step-shaped facet structure for enhanced photoredox and hydrogen evolution performance’ by Chuyu Wang et al., J. Mater. Chem. A, 2023, 11, 21046–21057, https://doi.org/10.1039/D3TA03239F.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04988D
Triboelectric nanogenerators (TENGs), a promising energy harvesting technology, have been rapidly developed in recent years. However, the advancement of wearable electronic devices has led to a demand for power supplies that can be sustainable, require no maintenance, and can stretch. Therefore, we have provided a novel strategy to improve the stretchability of all components of a TENG by using hierarchically wrinkled nanofibers and electrodes. The spring macro-, micro-, and nano-structures of wrinkled nanofibrous nylon 6/6 and hierarchically wrinkled PEDOT:PSS have been obtained using the balloon-blowing technique. Moreover, we have applied a pre-stretch method to simultaneously wrinkle the electrode and triboelectric layer, including hybrid silver nanowires-single-walled carbon nanotubes (AgNWs-SWCNTs) and PET-Lycra. We have fabricated five various TENGs with nanofibrous nylon 6/6 and PET-Lycra as triboelectric layers and PEDOT:PSS and hybrid AgNWs-SWCNTs as electrodes to compare the effect of wrinkles of electrodes and triboelectric layers and the type of electrodes. With optimized material choices and structure design, the textile-based wrinkled stretchable TENG (WS-TENG), consisting of wrinkled nylon 6/6/PEDOT:PSS obtained by the balloon-blowing method and wrinkled PET-Lycra/AgNWs-SWCNTs fabricated simultaneously by a pre-stretch technique, has the best performance. We also studied the effect of pressure and frequency on the open-circuit voltage of this WS-TNEG. Furthermore, we evaluated the influence of resistance on the voltage, current, and power density of the WS-TENG. We applied this WS-TENG to harvest charges generated by hand-tapping and charged a capacitor, which powered a commercial LED. Additionally, we evaluated the ability of harvesting charges generated by WS-TENG in different capacitors. This fully wrinkled stretchable TENG is capable of harvesting energy from human motions with low frequency and powering electronic devices.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03122E
With this contribution, we reply to the Comment by Tkach et al. on our publication in J. Mater. Chem. A, 2018, 6, 16101. We provide proper evidence to clarify all these queries either by providing a further explanation or through additional experimental results. From the ferroelectric characteristics and dielectric studies, we demonstrate that the remnant polarization and dielectric constant of BaTiO3 are varied with the aluminum (Al) dopant concentration and also noticed that the BaTiO3 with 2% Al dopant concentration is an optimized sample (compared to the others) to attain a high remnant polarisation and dielectric constant. Besides, the other material data of the samples are further analyzed and the presence of Al dopant content is confirmed in the BaTiO3.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05763A
A dispersion containing black TiO2 photocatalyst was prepared and sprayed onto the concrete's surface to achieve a black TiO2-based photocatalytic concrete paving eco-block, and its photocatalytic NO removal ratio is approximately 1.7 times as high as that of a white TiO2-based eco-block, resulting from the enhanced optical absorption intensity, abundant oxygen vacancies, and highly produced superoxide anion radicals (˙O2−) of black TiO2. Moreover, the black TiO2-based concrete paving eco-block exhibits significantly enhanced compressive strength and abrasion resistance when using water-glass as a binder, which could satisfy the demand for practical application. Furthermore, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) was performed to dynamically track the reactive products and intermediates across the surface of the B-TiO2 photocatalyst in a time sequence to investigate the reaction mechanism. It has been demonstrated that almost no harmful by-products were produced when NO was removed via photocatalysis, and the applicability of the as-prepared eco-blocks was evaluated considering the effects of various reaction conditions. Additionally, a computational fluid dynamics (CFD) model for solar-driven photocatalytic abatement of atmospheric NO in a realistic urban street coating with black TiO2-based photocatalytic concrete paving eco-blocks was constructed and simulated to assess the real-world applicability of the developed approach. Overall, this research may offer fresh perspectives on how to create ecologically acceptable photocatalytic products for the removal of air pollutants using solar light.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA01041D
BaTiO3 particles with 2% Al dopant concentration were reported by Dudem et al. in J. Mater. Chem. A, 2018, 6, 16101 to exhibit a high remnant polarisation and piezoelectric coefficient, being hence employed to efficiently enhance the output performance of hybrid piezo/triboelectric nanogenerators. However, in this comment we express concerns regarding the discussion of the piezoelectric coefficient and the interpretation or reliability of the ferroelectric results in that publication. We also discuss an inconsistency between the Al doping content and the presented results, and contend that other material data analyses were contradictory or incorrect and that many important details were missing.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04573K
Three-dimensional (3D) printing offers a unique approach to fabricating free-standing and complex structured electrodes for high-performance micro-supercapacitors (MSCs). Among the different 3D-printing techniques, fused deposition modeling (FDM) is a promising technique for upscaling due to its low price and maturity in industry. Herein, a conductive carbon black-based 3D-printable filament is designed to be used as a free-standing electrode after FDM printing, solvent activation, and MXene coating. The MXene layers could provide higher capacitances due to the pseudocapacitive charge storage mechanism and high metallic conductivity. In a three-electrode test system, the MXene decorated 3D-printed electrode (MXene@PTC-12 h) shows a capacitance of 30.2 mF cm−2 at a current density of 0.1 mA cm−2. With polyvinyl alcohol (PVA)/H2SO4 gel electrolyte, the MSCs based on the 3D printed electrodes provide a specific capacitance of 20.8 mF cm−2 at a current density of 0.1 mA cm−2 and a stable cycle life with 95% capacitance retention after 10 000 cycles. The method in this work offers a new way to prepare customized free-standing electrodes for high-performance energy storage devices.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05160A
Harnessing renewable solar energy to valorize CO2 has emerged as a promising and enduring solution to address energy and environmental challenges. However, achieving high efficiency and selectivity in the photocatalytic reduction of CO2, without relying on metals, photosensitizers, or sacrificial agents, remains a formidable hurdle. In the continuing pursuit of sustainable synthesis, in this study, we present the development of a novel metal-free photocatalyst, composed of porphyrin and a triazine-based porous organic polymeric network (TPT-porp) for the photocatalytic reduction of CO2 coupled with oxidative benzylamine homocoupling under natural sunlight for the first time. Astonishingly, we achieved an exceptional CO production rate, reaching 1786 μmol g−1 h−1, with an outstanding selectivity of >90% and selective oxidation of benzylamine, yielding N-benzylbenzaldimine with a conversion of 65% and selectivity exceeding 98% in 6 h of irradiation under natural sunlight. A remarkably high AQY of 9.34% (at λ = 430 nm) and solar-to-fuel conversion of 0.24% was attained for CO production. A series of controlled experiments, EPR studies, 13CO2 labelling experiments, and DFT studies were employed to unravel the underlying mechanism of this dual photoredox process. In summary, our pioneering study opens up unprecedented avenues for the investigation of metal-free photocatalysts capable for dual photoredox processes, and these findings offer tremendous potential for advancing the field of sustainable photocatalysis.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05694E
Dual-atom catalysts (DACs) have recently emerged as promising and high-activity catalysts for the oxygen reduction reaction (ORR), a key process in many electrochemical energy conversion devices. However, the ORR mechanism and kinetics on DACs has not yet been established. To address this problem, we employed grand canonical potential kinetics (GCP-K) with CANDLE solvation. The behavior of the free energy and grand canonical potential for ORR and hydrogen evolution reaction (HER) intermediates (OO*, OOH*, O*, OH*, and H*) and their corresponding transition states at constant charges were calculated and converted to free energy as a function of applied potential to predict current density as a function of applied potential for ORR (through the associative pathway) and the competitive HER on iron–nickel DAC (FeNiN6-DAC). We find a Tafel slope of 281 mV dec−1 for ORR, comparable with the experimental Tafel slope of 169 mV dec−1 at the current density of −1.7 mA cm−2. The change in concentration of ORR reaction intermediates on FeNiN6-DAC as a function of applied potentials indicates that the dominant intermediate is OH* at potentials >0.25 V vs. RHE. The charge transfer and spin density of Fe active sites reaches a maximum during each proton transfer step. The partial density of states of 3d orbitals on the Fe site indicates that the 3dx2−y2 orbital is near the Fermi level, while the position of the 3dz2 orbital and Fermi level reaches a minimum along the first reaction step of These insights into the fundamental aspects of ORR on DACs provide guidance for the design of efficient catalysts.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04318E
Antiperovskite materials have attracted significant attention as solid electrolytes for all-solid-state Li+/Na+-ion batteries because of their high conductivity and electrochemical stability. However, the synthesis of Na-rich antiperovskites (such as Na3OBr and Na3OCl) is challenging because it involves the purification of Na2O. Although the conductivity of Na3OBr has been extensively studied, the pellet microstructure is not described in sufficient detail, despite its significant impact on the conductivity of such systems. In this study, the Na2O2 impurities in commercial Na2O were reduced by Na metal using a 4 h purification process. Subsequently, non-doped, Ca2+-doped, and Br−-rich Na3OBr were fabricated using pure Na2O. Rietveld refinement and ab initio calculations confirmed Br−–O2− site mixing (rather than Schottky defects) to be the predominant defect species in undoped Na3OBr. Rietveld refinement confirmed the doping of Ca2+ ions into Na+ sites and excess Br− ions into O2− sites, with the introduction of Na+ vacancies for charge compensation. Uniaxial pressing produced Na3OBr pellets containing several pores, which remained after sintering. However, hot pressing caused effective pellet densification, producing Na3OBr pellets with a high relative density. The conductivity of Na3OBr decreased on Ca2+ doping and increased on substituting the O2− sites with excess Br−. The conductivities of sufficiently dense hot-pressed pellets were measured in a glovebox containing negligible O2/H2O, eliminating the influence of pellet pores and Na3OBr oxidation/hydration on the results. Therefore, these results represent the intrinsic conduction features of Na3OBr.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05171D
In this study, we present a Prussian white (Na2MnFe(CN)6)–carbon nanotube (PW–CNT) composite material with a carbon conductive network as a promising high energy cathode for sodium-ion batteries (SIBs). This cathode, which is prepared by a chelating-agent-assisted precipitation method to regulate defect crystallization, is showcased as a promising solution to the bottlenecks of high lattice defects, irreversible phase transitions, the resulting structural instability and hence unstable cycling usually present in the PW cathode for SIBs. Precisely, the PW–CNT composite formation highlights the effectively controlled moisture content achieved through the strategic integration of CNTs and a chelating agent during the material synthesis. Moreover, the electrochemical behavior and performance of PW–CNT composites, particularly in sodium-ion batteries, are explored within the context of controlled moisture environments. The intricate interplay between PW, CNTs, and the chelating agent, as well as their synergistic influence on moisture management and subsequent electrochemical performance, is thoroughly examined. At an extreme rate of 10C, the PW–CNT composite cathode exhibited a high reversible capacity of 133 mA h g−1, very close to the theoretical value (∼140 mA h g−1), and almost 30% higher than that of the PW (∼103 mA h g−1) and 1.2 times greater than that of a conventional Prussian blue (PB) cathode (∼58 mA h g−1), respectively. A coin-type full-cell configuration with a hard carbon (HC) anode exhibited ∼58% capacity retention after 1500 cycles at 1C thereby underscoring the potential of the PW–CNT composite cathode to advance the real-time applications for energy storage applications including SIBs.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.90 | 99 | Science Citation Index Science Citation Index Expanded | Not |
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